molecular formula C8H17Cl2N4O4P B12713915 Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, cis- CAS No. 97139-56-5

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, cis-

Cat. No.: B12713915
CAS No.: 97139-56-5
M. Wt: 335.12 g/mol
InChI Key: NEHSQHPPBUJKKZ-ZDVLTJLQSA-N
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Description

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, cis- is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes a urea moiety and a tetrahydro-2H-1,3,2-oxazaphosphorin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, cis- involves multiple stepsThe final step involves the addition of the urea moiety and the oxidation of the phosphorus atom to form the P-oxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, cis- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, cis- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to inhibition or activation of their functions. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, cis- lies in its tetrahydro-2H-1,3,2-oxazaphosphorin ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .

Properties

CAS No.

97139-56-5

Molecular Formula

C8H17Cl2N4O4P

Molecular Weight

335.12 g/mol

IUPAC Name

1-[(2R,4R)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxyurea

InChI

InChI=1S/C8H17Cl2N4O4P/c9-2-4-13(5-3-10)19(17)12-7(1-6-18-19)14(16)8(11)15/h7,16H,1-6H2,(H2,11,15)(H,12,17)/t7-,19+/m0/s1

InChI Key

NEHSQHPPBUJKKZ-ZDVLTJLQSA-N

Isomeric SMILES

C1CO[P@](=O)(N[C@H]1N(C(=O)N)O)N(CCCl)CCCl

Canonical SMILES

C1COP(=O)(NC1N(C(=O)N)O)N(CCCl)CCCl

Origin of Product

United States

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